Cas no 2138222-68-9 (Ethyl 3-(3,3-dimethylbutan-2-yl)thiophene-2-carboxylate)
Ethyl 3-(3,3-dimethylbutan-2-yl)thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-(3,3-dimethylbutan-2-yl)thiophene-2-carboxylate
- 2138222-68-9
- EN300-716541
- Ethyl 3-(3,3-dimethylbutan-2-yl)thiophene-2-carboxylate
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- Inchi: 1S/C13H20O2S/c1-6-15-12(14)11-10(7-8-16-11)9(2)13(3,4)5/h7-9H,6H2,1-5H3
- InChI Key: ZHZHBEQPLGASHA-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1C(=O)OCC)C(C)C(C)(C)C
Computed Properties
- Exact Mass: 240.11840105g/mol
- Monoisotopic Mass: 240.11840105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 54.5Ų
Ethyl 3-(3,3-dimethylbutan-2-yl)thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-716541-1.0g |
ethyl 3-(3,3-dimethylbutan-2-yl)thiophene-2-carboxylate |
2138222-68-9 | 1g |
$0.0 | 2023-06-07 |
Ethyl 3-(3,3-dimethylbutan-2-yl)thiophene-2-carboxylate Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on Ethyl 3-(3,3-dimethylbutan-2-yl)thiophene-2-carboxylate
Comprehensive Overview of Ethyl 3-(3,3-dimethylbutan-2-yl)thiophene-2-carboxylate (CAS No. 2138222-68-9)
The compound Ethyl 3-(3,3-dimethylbutan-2-yl)thiophene-2-carboxylate (CAS No. 2138222-68-9) is a specialized organic molecule that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. With its unique thiophene backbone and ester functionality, this compound serves as a versatile intermediate for synthesizing more complex structures. Researchers and industry professionals are increasingly exploring its potential applications, particularly in the design of novel bioactive molecules and functional materials.
One of the key features of Ethyl 3-(3,3-dimethylbutan-2-yl)thiophene-2-carboxylate is its structural modularity, which allows for easy modification to tailor properties such as solubility, stability, and reactivity. This adaptability makes it a valuable building block in medicinal chemistry, where it can be used to develop drug candidates targeting various diseases. Recent studies have highlighted its role in the synthesis of heterocyclic compounds, which are pivotal in creating antiviral and anti-inflammatory agents.
In the context of green chemistry and sustainable synthesis, CAS No. 2138222-68-9 has been investigated for its compatibility with eco-friendly reaction conditions. As the demand for environmentally benign chemical processes grows, this compound's potential to be synthesized using catalytic methods or renewable feedstocks aligns well with modern industrial trends. This aspect is particularly relevant to researchers searching for sustainable intermediates or green alternatives in organic synthesis.
The thiophene moiety in Ethyl 3-(3,3-dimethylbutan-2-yl)thiophene-2-carboxylate also contributes to its utility in material science. Thiophene derivatives are widely used in organic electronics, including OLEDs (organic light-emitting diodes) and conductive polymers. This has led to increased interest in the compound's potential applications in flexible electronics and energy storage devices, topics that are highly searched in academic and industrial circles.
From a commercial perspective, the availability and scalability of CAS No. 2138222-68-9 are critical factors for its adoption. Suppliers and manufacturers are focusing on optimizing large-scale production methods to meet the rising demand from R&D laboratories and industrial applications. Quality control, including purity analysis and stability testing, remains a priority to ensure consistent performance in downstream applications.
In summary, Ethyl 3-(3,3-dimethylbutan-2-yl)thiophene-2-carboxylate (CAS No. 2138222-68-9) is a multifaceted compound with broad applicability across pharmaceuticals, agrochemicals, and advanced materials. Its structural versatility, combined with its potential for sustainable synthesis, positions it as a compound of significant interest for future innovations. As research continues to uncover new uses, this molecule is poised to play a pivotal role in addressing some of the most pressing challenges in modern chemistry and technology.
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